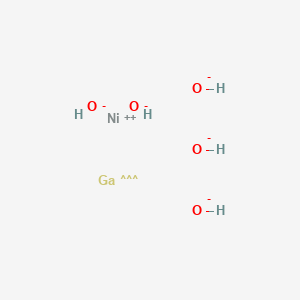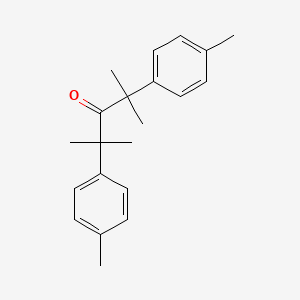![molecular formula C18H34BrF2N B14219134 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide CAS No. 823178-62-7](/img/structure/B14219134.png)
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluoro-N,N-dipentylbicyclo[510]octan-1-amine;hydrobromide is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclo[5.1.0]octane structure.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
N-alkylation:
Formation of the hydrobromide salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced fluorination techniques to ensure selective introduction of fluorine atoms.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure and fluorine content make it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The N,N-dipentyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-N,N-dipropylbicyclo[5.1.0]octan-1-amine: Similar structure but with shorter alkyl chains.
8,8-Difluoro-N,N-dibutylbicyclo[5.1.0]octan-1-amine: Similar structure but with different alkyl chain length.
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-7-amine: Similar structure but with the amine group at a different position.
Uniqueness
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide is unique due to its specific combination of fluorine atoms and N,N-dipentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
823178-62-7 |
|---|---|
Molecular Formula |
C18H34BrF2N |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H33F2N.BrH/c1-3-5-10-14-21(15-11-6-4-2)17-13-9-7-8-12-16(17)18(17,19)20;/h16H,3-15H2,1-2H3;1H |
InChI Key |
IMWVNGRTYYFBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C12CCCCCC1C2(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


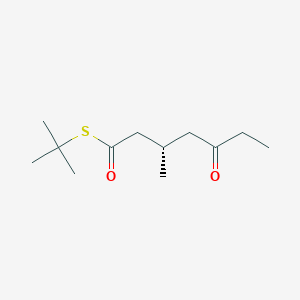
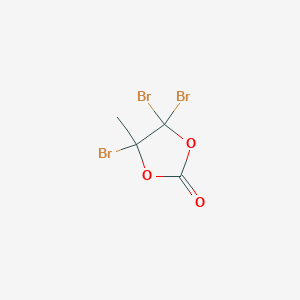
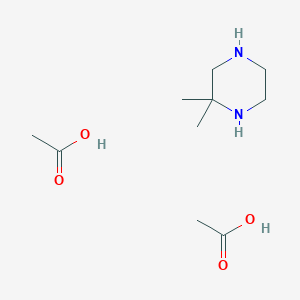

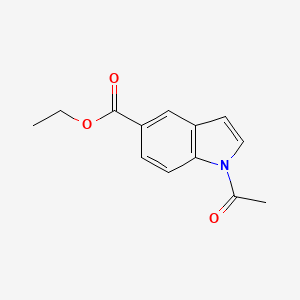

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
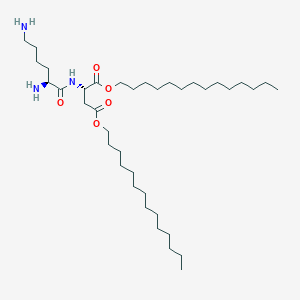

![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
